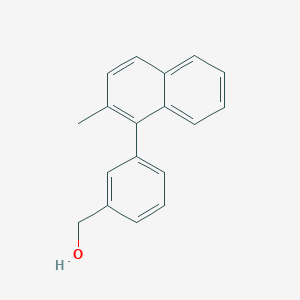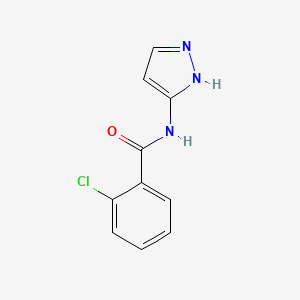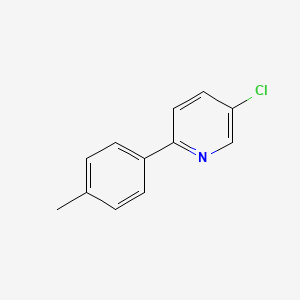
E3 ligase Ligand 23
Overview
Description
E3 ligase Ligand 23 is a small molecule that binds to E3 ubiquitin ligases, which are enzymes that play a crucial role in the ubiquitination process. Ubiquitination is a post-translational modification where ubiquitin proteins are attached to a substrate protein, marking it for degradation by the proteasome. This process is vital for maintaining cellular homeostasis and regulating various biological processes, including cell cycle, DNA repair, and signal transduction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of E3 ligase Ligand 23 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route may vary depending on the specific structure of the ligand, but common steps include:
- Formation of the core scaffold through cyclization reactions.
- Introduction of functional groups via substitution reactions.
- Final coupling with the E3 ligase binding moiety under mild conditions to preserve the integrity of the ligand .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography and mass spectrometry are commonly used for quality assessment .
Chemical Reactions Analysis
Types of Reactions: E3 ligase Ligand 23 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to the ligand, often using oxidizing agents like hydrogen peroxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
E3 ligase Ligand 23 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool for studying the ubiquitination process and developing new chemical probes.
Biology: Helps in understanding the role of ubiquitination in cellular processes and disease mechanisms.
Medicine: Potential therapeutic applications in targeting specific proteins for degradation, particularly in cancer treatment.
Industry: Utilized in the development of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation
Mechanism of Action
E3 ligase Ligand 23 exerts its effects by binding to E3 ubiquitin ligases, facilitating the transfer of ubiquitin from the E2 conjugating enzyme to the substrate protein. This process involves the formation of a ternary complex between the ligand, E3 ligase, and the substrate, leading to ubiquitination and subsequent proteasomal degradation of the target protein. This mechanism is crucial for regulating protein levels and maintaining cellular homeostasis .
Comparison with Similar Compounds
Von Hippel–Lindau Ligand: Another small molecule that binds to the von Hippel–Lindau E3 ligase.
Cereblon Ligand: Binds to the cereblon E3 ligase and is commonly used in PROTACs.
Uniqueness: E3 ligase Ligand 23 is unique in its specific binding affinity and selectivity for certain E3 ligases, making it a valuable tool for targeted protein degradation. Its distinct chemical structure and binding properties differentiate it from other ligands, providing unique advantages in research and therapeutic applications .
Properties
Molecular Formula |
C20H17N3O4 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
4-(benzylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C20H17N3O4/c24-16-10-9-15(18(25)22-16)23-19(26)13-7-4-8-14(17(13)20(23)27)21-11-12-5-2-1-3-6-12/h1-8,15,21H,9-11H2,(H,22,24,25) |
InChI Key |
JBYQCGLMICPOSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1-Methyl-1H-benzo[d][1,2,3]triazol-7-yl)methanol](/img/structure/B8759101.png)

![L-Valine, N-[[(4-nitrophenyl)methoxy]carbonyl]-](/img/structure/B8759117.png)
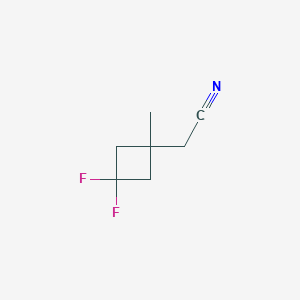

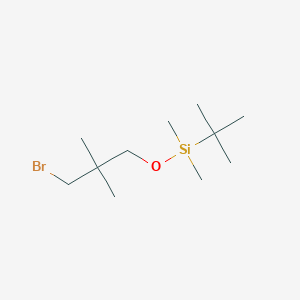
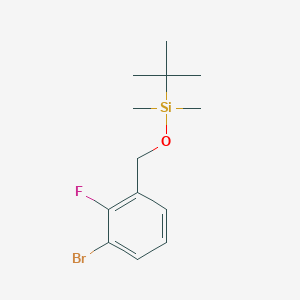

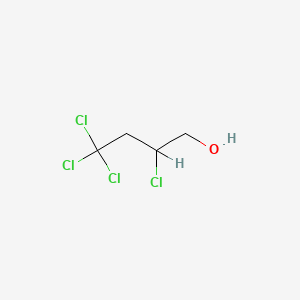
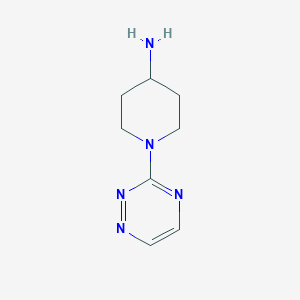
![2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)acetic acid](/img/structure/B8759182.png)
